BW 502U83 is primarily derived from modifications of bisantrene, which itself is an anthracene derivative. The compound's classification falls under the category of anticancer agents, specifically targeting various types of cancer through mechanisms that disrupt cellular processes.
The synthesis of BW 502U83 involves several intricate steps, often requiring specific conditions and reagents to achieve optimal yields.
The molecular structure of BW 502U83 is characterized by its complex arrangement, which includes:
BW 502U83 can undergo a variety of chemical reactions that are essential for its functionalization and application in medicinal chemistry.
The mechanism of action for BW 502U83 involves its interaction with specific molecular targets within cancer cells.
Studies suggest that BW 502U83 alters signaling pathways related to cell survival and growth, making it a promising candidate for further development in cancer therapy .
Understanding the physical and chemical properties of BW 502U83 is crucial for its application in drug formulation.
Experimental data on these properties can guide formulation strategies and predict behavior in biological systems .
BW 502U83 has significant potential in scientific research and therapeutic applications:
BW 502U83 (CAS# 129026-48-8) is classified as a 2-(arylmethylamino)-1,3-propanediol (AMAP) derivative, with the systematic IUPAC name 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol. Its molecular formula is C₂₁H₂₅NO₄, yielding a molecular weight of 355.43 g/mol. The compound features a central anthracene nucleus modified at the 9-position with a methylamino linker connected to a 2-methyl-1,3-propanediol moiety. A key structural distinction is the 10-(2-hydroxyethoxy) substitution on the anthracene ring, which enhances water solubility compared to unmodified anthracenediones. The AMAP scaffold is characterized by the presence of amino alcohol functionalities that facilitate DNA interaction through groove binding and partial intercalation [1].
Table 1: Chemical Identity of BW 502U83
Property | Value |
---|---|
CAS Registry Number | 129026-48-8 |
IUPAC Name | 2-(((10-(2-Hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol |
Molecular Formula | C₂₁H₂₅NO₄ |
Molecular Weight | 355.43 g/mol |
Synonyms | BW502U83, BW-502U83, BW 502U83 |
SMILES | OCC(C)(NCC₁=C₂C=CC=CC₂=C(OCCO)C₃=CC=CC=C₁₃)CO |
The discovery of BW 502U83 originated from systematic efforts to overcome limitations of bisantrene (9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride), an early anthracene-based DNA intercalator. Bisantrene demonstrated potent antitumor activity but exhibited severe clinical drawbacks, including cardiotoxicity and unpredictable pharmacokinetics. In the 1980s, researchers at Burroughs Wellcome initiated structural modifications focusing on two strategies: (1) replacing the imidazolylhydrazone side chains with less basic amines to reduce cellular accumulation in cardiac tissue, and (2) introducing solubilizing groups to mitigate precipitation at physiological pH [5].
Table 2: Evolution of Bisantrene Analogs Leading to BW 502U83
Compound Generation | Structural Features | Limitations |
---|---|---|
Bisantrene (Prototype) | 9,10-Anthracenedione with imidazolylhydrazone chains | Cardiotoxicity, poor solubility |
Dialkylaminoethyl Analogs | Saturated chains with tertiary amines | Neurotoxicity, marginal in vivo activity |
Pyrenyl AMAP Prototypes | (1-Pyrenylmethyl)amino alcohol cores | Limited tumor model efficacy |
BW 502U83 (Optimized) | Anthracene + hydroxyethoxy + AMAP chain | High DNA affinity, improved solubility |
BW 502U83 occupies a distinctive niche within the anthracene-based antitumor agents due to its non-classical interaction with DNA. Unlike traditional anthracene-9,10-diones (e.g., mitoxantrone or bisantrene) that function primarily as planar intercalators, BW 502U83 employs a dual mechanism: (1) partial intercalation of its anthracene ring between DNA base pairs, and (2) minor groove binding via its propanediol side chains. Thermal denaturation studies demonstrate a ΔTₘ value of 8.2°C for calf thymus DNA, indicating moderate intercalative strength. However, its unwinding angle of 12° in closed-circular DNA exceeds that of classical intercalators like doxorubicin (8°), suggesting additional binding modalities [1] [2].
Table 3: Structural and Functional Comparison of Anthracene-Based Antitumor Agents
Parameter | Classical Anthracenediones (e.g., Mitoxantrone) | 2,6-Disubstituted Analogs | BW 502U83 |
---|---|---|---|
Core Structure | 9,10-Anthracenedione | 9,10-Anthracenedione with bis-amide chains | 9-Hydroxyethoxy anthracene + AMAP chain |
DNA Binding Mode | Planar intercalation (ΔTₘ ~6–8°C) | Major/minor groove occupation | Hybrid: Partial intercalation + groove binding (ΔTₘ ~8.2°C) |
Side Chain Flexibility | Rigid cationic tails | Semi-flexible alkyl spacers | Conformationally constrained propanediol |
Primary Mechanism | Topoisomerase II poisoning | Reversible DNA complexation | Topo II inhibition + DNA polymerase disruption |
BW 502U83 exemplifies the strategic optimization of anthracene-based therapeutics through rational structural taxonomies. Its AMAP-derived architecture redefines DNA targeting by merging groove binding with intercalative forces, offering a template for next-generation antineoplastic agents.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6